Enantioselective Potency in Cognitive Enhancement: Dextrounifiram Outperforms (S)-(-) Enantiomer by 3- to 10-Fold
Dextrounifiram, (R)-(+)-unifiram, demonstrates significantly greater potency than its (S)-(-) enantiomer in cognitive enhancement assays. In passive-avoidance and social learning tests in rats, (R)-(+)-unifiram elicited comparable effects at doses 3- to 10-fold lower than those required for (S)-(-)-unifiram [1].
| Evidence Dimension | Relative potency in cognitive enhancement |
|---|---|
| Target Compound Data | (R)-(+)-unifiram: effective at 3- to 10-fold lower doses |
| Comparator Or Baseline | (S)-(-)-unifiram: requires 3- to 10-fold higher doses for equivalent effect |
| Quantified Difference | 3- to 10-fold potency advantage |
| Conditions | Passive-avoidance test and social learning test in rats |
Why This Matters
This potency advantage reduces the required dosage for experimental efficacy, potentially lowering off-target effects and improving experimental consistency.
- [1] Martini E, Norcini M, Ghelardini C, Manetti D, Dei S, Guandalini L, Melchiorre M, Pagella S, Scapecchi S, Teodori E, Romanelli MN. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of unifiram (DM232), a potent cognition-enhancing agent. Med Chem. 2005 Sep;1(5):473-80. View Source
